Cas no 84347-18-2 (4-Quinazolinamine, 2-chloro-N-(4-chlorobutyl)-N-(2-methylpropyl)-)
84347-18-2 structure
Product Name:4-Quinazolinamine, 2-chloro-N-(4-chlorobutyl)-N-(2-methylpropyl)-
CAS No:84347-18-2
MF:C16H21Cl2N3
MW:326.264041662216
CID:667320
PubChem ID:12792699
Update Time:2025-04-19
4-Quinazolinamine, 2-chloro-N-(4-chlorobutyl)-N-(2-methylpropyl)- Chemical and Physical Properties
Names and Identifiers
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- 4-Quinazolinamine, 2-chloro-N-(4-chlorobutyl)-N-(2-methylpropyl)-
- 2-chloro-N-(4-chlorobutyl)-N-(2-methylpropyl)quinazolin-4-amine
- DTXSID00510033
- 2-chloro-N-(4-chlorobutyl)-N-isobutylquinazolin-4-amine
- 84347-18-2
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- Inchi: 1S/C16H21Cl2N3/c1-12(2)11-21(10-6-5-9-17)15-13-7-3-4-8-14(13)19-16(18)20-15/h3-4,7-8,12H,5-6,9-11H2,1-2H3
- InChI Key: NMMKYYPHUNXXLS-UHFFFAOYSA-N
- SMILES: ClCCCCN(C1C2C=CC=CC=2N=C(N=1)Cl)CC(C)C
Computed Properties
- Exact Mass: 325.1112531g/mol
- Monoisotopic Mass: 325.1112531g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 29Ų
4-Quinazolinamine, 2-chloro-N-(4-chlorobutyl)-N-(2-methylpropyl)- Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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